2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

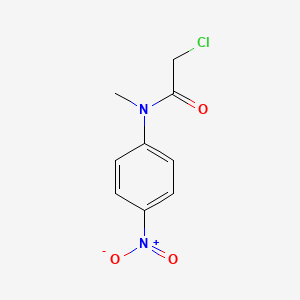

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is This compound , which precisely describes the molecular architecture through systematic naming protocols. This nomenclature indicates the presence of a chlorine substituent at the second carbon position of an acetamide backbone, with the nitrogen atom bearing both a methyl group and a 4-nitrophenyl substituent.

The structural representation reveals a complex molecular architecture where the central acetamide group serves as the linking unit between the chloroalkyl chain and the substituted aromatic system. The molecular structure can be described through various standardized chemical notation systems. The International Chemical Identifier provides a comprehensive structural description: 1S/C9H9ClN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3. This notation captures the complete connectivity pattern and hydrogen distribution within the molecule.

The Simplified Molecular Input Line Entry System representation offers another structural perspective: CN(C(=O)CCl)c1ccc(cc1)N+[O-]. This linear notation effectively communicates the molecular connectivity pattern, showing the central nitrogen atom connected to both the methyl group and the 4-nitrophenyl ring, while simultaneously bonded to the chloroacetyl carbonyl carbon. The aromatic ring system displays para-substitution with the nitro group positioned opposite to the nitrogen attachment point.

Three-dimensional conformational analysis reveals important spatial relationships within the molecule. The acetamide carbonyl group adopts a planar configuration, while the aromatic ring maintains its characteristic benzene geometry. The nitro group exhibits coplanarity with the benzene ring due to resonance interactions, while the methyl substituent on the amide nitrogen provides steric considerations that influence overall molecular conformation.

Chemical Abstracts Service Registry Numbers and Regulatory Identifiers

The primary Chemical Abstracts Service registry number for this compound is 2653-16-9 , which serves as the unique international identifier for this specific chemical entity. This registration number provides unambiguous identification across global chemical databases and regulatory systems, ensuring consistent recognition in scientific literature and commercial applications.

European regulatory frameworks recognize this compound under the European Community number 607-952-1 , which facilitates identification within European Union chemical legislation and registration systems. This identifier plays a crucial role in compliance with Registration, Evaluation, Authorisation and Restriction of Chemicals regulations and other European chemical management protocols.

The compound maintains registration in the Distributed Structure-Searchable Toxicity Database with the substance identifier DTXSID30465820 . This registration supports environmental and toxicological research applications by providing standardized data access across multiple research platforms. Additionally, the compound appears in the National Institute of Standards and Technology database systems under various numerical identifiers that facilitate cross-referencing with analytical data repositories.

The Molecular Design Limited number MFCD01026196 provides another important identifier used extensively in chemical inventory management systems and research database applications. This identifier particularly serves commercial chemical suppliers and research institutions for inventory tracking and procurement purposes. The compound also maintains a WikiData identifier Q82292073 , which connects it to the broader semantic web of chemical knowledge and facilitates automated data integration across diverse information systems.

International chemical safety and transportation regulations recognize specific classification codes that enable proper handling and shipping protocols. These regulatory identifiers ensure appropriate classification under various national and international chemical management frameworks, supporting both research applications and commercial distribution networks.

Molecular Formula and Weight Calculations

The molecular formula for this compound is C₉H₉ClN₂O₃ , representing a precise atomic composition that defines the compound's fundamental chemical properties. This formula indicates the presence of nine carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms, arranged in the specific connectivity pattern that characterizes this acetamide derivative.

Molecular weight calculations based on current atomic mass standards yield a precise value of 228.63 grams per mole . This molecular weight reflects the contributions from each constituent element: carbon atoms contribute approximately 108.09 atomic mass units, hydrogen atoms add 9.08 atomic mass units, the chlorine atom provides 35.45 atomic mass units, nitrogen atoms contribute 28.02 atomic mass units, and oxygen atoms add 48.00 atomic mass units to the total molecular mass.

| Element | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| Carbon | 9 | 12.01 | 108.09 |

| Hydrogen | 9 | 1.008 | 9.072 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 3 | 16.00 | 48.00 |

| Total | 24 | - | 228.632 |

The monoisotopic mass, calculated using the most abundant isotope of each element, equals 228.030170 atomic mass units . This precise mass value proves essential for high-resolution mass spectrometry applications and accurate analytical determinations. The difference between the average molecular weight and monoisotopic mass reflects the natural isotope distribution of constituent elements, particularly the chlorine atom which exists as both chlorine-35 and chlorine-37 isotopes in natural abundance.

Elemental composition analysis reveals important structural insights regarding the compound's chemical behavior and properties. The carbon-to-nitrogen ratio of 4.5:1 indicates substantial organic character with significant nitrogen functionality. The presence of three oxygen atoms distributed between the nitro group and the acetamide carbonyl creates multiple sites for potential hydrogen bonding and polar interactions. The single chlorine atom introduces significant electronegativity and potential reactivity at the alpha position relative to the carbonyl group.

Synonym Cross-Referencing Across Chemical Databases

Comprehensive synonym analysis across major chemical databases reveals extensive nomenclature variations for this compound, reflecting different naming conventions and historical chemical literature practices. The primary systematic name appears consistently across all major databases, while various abbreviated and alternative nomenclatures provide additional identification pathways for researchers and chemical suppliers.

Traditional acetanilide-based nomenclature yields several important synonyms, including α-Chloro-N-methyl-p-nitroacetanilide and 2-Chloro-N-methyl-4'-nitroacetanilide . These names reflect classical organic chemistry naming conventions where the acetanilide framework serves as the base structure with appropriate substituent designations. The alpha designation for the chlorine position and para designation for the nitro group follow established aromatic chemistry nomenclature protocols.

Chemical Abstracts Service index naming provides the formal designation Acetamide, 2-chloro-N-methyl-N-(4-nitrophenyl)- , which follows Chemical Abstracts Service conventions for complex amide derivatives. This systematic approach places the base functional group first, followed by substituent descriptions in standardized order. Alternative Chemical Abstracts Service entries include N-(Chloroacetyl)-4-nitroaniline and related variations that emphasize different structural perspectives of the same molecule.

| Database Source | Primary Synonym | Alternative Names |

|---|---|---|

| Sigma-Aldrich | This compound | - |

| ChemSpider | This compound | 2-Chlor-N-methyl-N-(4-nitrophenyl)acetamid |

| PubChem | This compound | Acetamide, 2-chloro-N-methyl-N-(4-nitrophenyl)- |

| ChemicalBook | This compound | Nintedanib-004, Nintedanib Impurity 11 |

Pharmaceutical industry databases frequently reference this compound using proprietary codes and research designations. Notable entries include Nintedanib Impurity 7 , Nintedanib Impurity 11 , and Nintedanib-004 , reflecting its role as a reference standard in pharmaceutical analysis and quality control applications. These designations highlight the compound's significance in drug development and analytical chemistry applications.

Specialized chemical supplier databases employ various commercial names and product codes for inventory management purposes. Examples include systematic codes like QC-211 and N-methyl-4-nitrochloroacetanilide , which facilitate ordering and specification processes. International suppliers often maintain region-specific naming conventions that accommodate local chemical nomenclature preferences while maintaining connection to the primary Chemical Abstracts Service registry number.

Database cross-referencing reveals important relationships with structurally related compounds that share similar naming patterns. Close structural analogs, such as 2-chloro-N-(4-nitrophenyl)acetamide (lacking the N-methyl group) and 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide (with positional isomerism), appear in searches and require careful distinction during literature reviews and procurement activities. These relationships emphasize the importance of precise structural identification and careful attention to substituent patterns when working with this compound family.

Propiedades

IUPAC Name |

2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWLWNKATJAODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465820 | |

| Record name | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2653-16-9 | |

| Record name | 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2653-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002653169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27C6NY666U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Conditions and Reagents

- Starting Material: p-nitroaniline

- Acylating Agents: Chloroacetyl chloride, chloroacetyl bromide, or chloroacetic anhydride

- Acid-binding Agents: Sodium carbonate, sodium bicarbonate, potassium carbonate, sodium hydroxide, triethylamine, diisopropanolamine, or pyridine

- Solvent: Toluene with added water to form a biphasic system

- Temperature: Approximately 15 ± 5 °C during acylation

- Reaction Time: Dripping of acylating agent over 1–3 hours, followed by stirring for 1–4 hours at room temperature

Procedure Summary

- Mix p-nitroaniline with toluene, water, and acid-binding agent.

- Stir for 20–60 minutes to equilibrate.

- Slowly add the chloroacetic agent at 15 °C, completing addition within 1–3 hours.

- Stir at room temperature for an additional 1–4 hours.

- Remove toluene by rotary evaporation, filter, and dry the product.

Yields and Purity

- Typical yields range from 86.5% to 93%.

- HPLC purity ranges from 93.3% to over 98%.

- Product purity above 95% allows direct use in the next step; otherwise, purification is necessary.

Purification (if needed)

- Pulping with a mixed solution of methyl tert-butyl ether and methanol (volume ratio 5:1) at 15–25 °C.

- Suction filtration and drying yield purified 2-chloro-N-(4-nitrophenyl)acetamide with HPLC purity up to 99.8%.

Step B: Preparation of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide

Reaction Conditions and Reagents

- Starting Material: 2-chloro-N-(4-nitrophenyl)acetamide (purified or crude)

- Methylating Agents: Methyl chloride, dimethyl sulfate, or dimethyl sulfoxide methylene (preferred: dimethyl sulfate)

- Alkaline Catalysts: Potassium carbonate, sodium carbonate, or sodium hydroxide (preferred: potassium carbonate)

- Solvent System: Dichloromethane and water in a volume ratio of 5:2

- Temperature: 25–30 °C during methylating agent addition; reaction maintained at 50–60 °C for 2–4 hours

- Post-reaction: Cooling to 5–10 °C, rotary evaporation to remove solvents, filtration, and drying

Procedure Summary

- Add 2-chloro-N-(4-nitrophenyl)acetamide, dichloromethane, water, and alkaline catalyst to the reactor.

- Control temperature at 25–30 °C.

- Add methylating agent dropwise.

- Stir and maintain reaction temperature at 50–60 °C for 2–4 hours.

- Cool, remove solvents, filter, and dry to obtain the final product.

Yields and Purity

- Yield of methylated product typically exceeds 90%.

- HPLC purity is generally above 97%.

- Further purification with methyl tert-butyl ether and methanol (5:1 volume ratio) can enhance purity.

Comparative Data Table of Preparation Parameters

| Parameter | Step A: Acylation | Step B: Methylation |

|---|---|---|

| Starting Material | p-nitroaniline | 2-chloro-N-(4-nitrophenyl)acetamide |

| Acylating Agent | Chloroacetyl chloride/bromide/anhydride | — |

| Methylating Agent | — | Dimethyl sulfate (preferred), methyl chloride, dimethyl sulfoxide methylene |

| Acid-binding Agent | Sodium carbonate, triethylamine, etc. | — |

| Alkaline Catalyst | — | Potassium carbonate (preferred), sodium carbonate, sodium hydroxide |

| Solvent | Toluene + water | Dichloromethane + water (5:2 volume ratio) |

| Temperature | 15 ± 5 °C during addition; room temp post-addition | 25–30 °C during addition; 50–60 °C reaction |

| Reaction Time | 1–3 hours addition + 1–4 hours stirring | 2–4 hours reaction |

| Yield | 86.5% – 93% | >90% |

| Purity (HPLC) | 93.3% – 98.3% | >97% |

| Purification Required | If purity <95%, yes (pulping with MTBE/methanol) | Optional, for higher purity |

Research Findings and Practical Considerations

- The novel synthetic route offers mild reaction conditions, simple operation, and economic feasibility.

- Using dichloromethane and water as solvents in methylation avoids decomposition issues associated with ethyl acetate under alkaline conditions, reducing impurities.

- Potassium carbonate is preferred as an alkaline catalyst for its effectiveness and mildness.

- Dimethyl sulfate is favored as the methylating agent due to high reactivity and yield.

- The process is scalable for industrial production with consistent high yield and purity.

- Purification steps using methyl tert-butyl ether and methanol effectively increase product purity to above 99%.

Análisis De Reacciones Químicas

2-Cloro-N-metil-N-(4-nitrofenil)acetamida sufre varias reacciones químicas, incluidas :

Sustitución Nucleofílica: El átomo de cloro puede ser sustituido por nucleófilos como aminas o tioles.

Reducción: El grupo nitro puede ser reducido a un grupo amino usando agentes reductores como el gas hidrógeno en presencia de un catalizador.

Oxidación: El compuesto puede sufrir reacciones de oxidación, aunque las condiciones y los productos específicos dependen del agente oxidante utilizado.

Los reactivos y condiciones comunes para estas reacciones incluyen gas hidrógeno con un catalizador de paladio para la reducción e hidróxido de sodio para la sustitución nucleofílica .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The primary application of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is as an intermediate in the synthesis of Nintedanib , a tyrosine kinase inhibitor used for treating idiopathic pulmonary fibrosis and certain types of cancer. The compound's synthesis involves a novel method that enhances yield and purity, thus facilitating large-scale production suitable for pharmaceutical applications.

Synthesis of Nintedanib

- Synthetic Route : The synthesis begins with p-nitroaniline, which undergoes acyl chlorination with chloroacetic agents followed by methylation. This method has been optimized to operate under mild conditions, improving efficiency and reducing costs associated with large-scale production .

- Yield and Purity : Recent methods have achieved yields exceeding 90% with high purity levels (over 98%), making this compound a reliable precursor for drug manufacturing .

Chemical Properties and Safety

This compound is characterized by its chemical structure, which includes a chloro group and a nitrophenyl moiety. These features contribute to its reactivity and utility in various chemical processes.

Physical Properties

- Molecular Formula : C9H9ClN2O3

- Appearance : Solid form

- Purity : Commonly available with a purity of around 95% .

Safety Considerations

The compound is classified as corrosive and irritant, necessitating careful handling in laboratory settings. Proper safety protocols should be followed, including the use of personal protective equipment (PPE) .

Research and Development

Ongoing research into the applications of this compound focuses on its potential in synthesizing other biologically active compounds. Its role as an intermediate extends beyond Nintedanib, indicating broader implications in drug discovery.

Case Studies

- Nintedanib Synthesis Optimization : A study highlighted the efficiency of the new synthetic route for producing Nintedanib intermediates, demonstrating improved scalability and cost-effectiveness compared to traditional methods .

- Exploration in Cancer Treatment : Research has indicated that compounds derived from this compound show promise in targeting specific cancer pathways, showcasing its potential beyond pulmonary fibrosis treatments .

Mecanismo De Acción

El mecanismo de acción de 2-Cloro-N-metil-N-(4-nitrofenil)acetamida está relacionado con su papel como intermedio en la síntesis de inhibidores de MELK . MELK es una cinasa involucrada en la regulación del ciclo celular y la apoptosis. Los inhibidores de MELK pueden interrumpir estos procesos, lo que lleva a la inhibición del crecimiento de células cancerosas . El compuesto en sí no tiene un mecanismo de acción directo, pero sirve como un bloque de construcción crucial en la síntesis de ingredientes farmacéuticos activos .

Comparación Con Compuestos Similares

Physicochemical Properties :

- Appearance : Pale yellow to yellow crystalline solid .

- Melting Point : 109.5–110°C .

- Boiling Point : Predicted at 374.9±27.0°C .

- Density : 1.391±0.06 g/cm³ .

- Solubility: Sparingly soluble in chloroform and DMSO; slightly soluble in methanol .

- pKa : Predicted to be -4.02±0.50, indicating strong electrophilic character .

Synthesis :

The compound is synthesized via a two-step process:

Reaction of 4-nitrobenzoyl chloride with methylamine to form 4-nitrobenzamide.

Alkylation with chloroacetic anhydride in an alkaline medium .

Comparison with Structurally Similar Compounds

The structural analogs of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide differ in substituents, which influence their physicochemical properties and applications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives

Key Differences and Research Findings

Substituent Effects on Reactivity and Bioactivity

- Methyl Group: The methyl group in this compound enhances steric hindrance compared to non-methylated analogs (e.g., 2-chloro-N-(4-nitrophenyl)acetamide), reducing nucleophilic substitution reactivity .

- Nitro Group : The electron-withdrawing nitro group increases electrophilicity, making the compound a versatile intermediate in coupling reactions (e.g., piperinic acid derivatives ).

- Azide Substitution : Replacement of chloro with azide (as in 2-azido-N-(4-nitrophenyl)acetamide) enables click chemistry applications but lowers thermal stability (MP: 84–85°C vs. 109.5–110°C for the methylated analog) .

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing : Unlike 2-chloro-N-(4-fluorophenyl)acetamide, which forms intermolecular N–H···O hydrogen bonds , the methyl group in the target compound disrupts similar interactions, leading to distinct solid-state arrangements .

Notes

- Discrepancy in Molecular Weight : initially states the molecular weight as 224.63 g/mol but later corrects it to 228.63 g/mol based on the formula C₉H₉ClN₂O₃. The latter is consistent with stoichiometric calculations .

- Synthetic Flexibility: The compound’s nitro and chloro groups allow diverse derivatization, as demonstrated in piperinoate and triazole-linked analogs .

Actividad Biológica

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antibacterial and cytotoxic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and safety profiles based on diverse research findings.

- Chemical Formula : C₈H₈ClN₂O₂

- Molecular Weight : 188.61 g/mol

- CAS Number : 17329-87-2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against Klebsiella pneumoniae, a significant pathogen responsible for various infections.

The compound appears to exert its antibacterial effects by inhibiting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. The presence of the chloro atom enhances the stability of the molecule at the target site, promoting cell lysis and ultimately leading to bacterial death .

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against Klebsiella pneumoniae were determined through standard dilution methods. The compound demonstrated significant antibacterial activity, with MIC values indicating effective inhibition at low concentrations .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 15 | Klebsiella pneumoniae |

Cytotoxicity and Safety Profile

In addition to its antibacterial properties, the cytotoxic effects of this compound were evaluated in vitro. The compound exhibited low cytotoxicity in mammalian cell lines, indicating a favorable safety profile for potential therapeutic use. Toxicological assessments showed no significant mutagenicity, suggesting that it may be safe for further development as an antibacterial agent .

Pharmacokinetic Profile

The pharmacokinetic studies indicated that this compound has suitable parameters for oral administration. The compound demonstrated good absorption and distribution characteristics, which are critical for its efficacy as a therapeutic agent .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study conducted by researchers aimed to compare the antibacterial activity of various acetamide derivatives, including this compound. Results indicated that this compound was one of the most effective against Klebsiella pneumoniae, outperforming several other tested derivatives .

- Cytotoxicity Analysis : In vitro tests revealed that while the compound effectively inhibited bacterial growth, it maintained a high safety margin in mammalian cell lines. This dual activity suggests potential for development as both an antibacterial and a therapeutic agent with minimal side effects .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide with high purity?

- Methodological Answer : The compound can be synthesized via N-methylation of 2-chloro-N-(4-nitrophenyl)acetamide using methylating agents like methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF). Critical steps include:

- Monitoring reaction progress via TLC or HPLC to avoid over-alkylation.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Confirming purity (>98%) using NMR (¹H/¹³C) and LC-MS .

Q. How can the solubility of this compound be optimized for biological assays?

- Experimental Design :

- Primary solvent: DMSO (11 mg/mL solubility at 25°C) for stock solutions.

- For aqueous buffers (e.g., PBS), pre-dissolve in DMSO (≤1% v/v) to avoid precipitation.

- Sonication at 37°C enhances dissolution in polar solvents .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

- Methodology :

- Grow single crystals via slow evaporation in ethanol or DCM/hexane mixtures.

- Use X-ray crystallography with SHELX programs (SHELXT for structure solution, SHELXL for refinement).

- Analyze intermolecular interactions (e.g., C–H···O hydrogen bonds) to confirm steric effects from the N-methyl and nitro groups .

Q. How does the electronic environment of the nitro group influence reactivity in derivatization reactions?

- Mechanistic Insight :

- The para-nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position.

- Reactivity in nucleophilic acyl substitution: Chloroacetamide’s α-carbon is highly electrophilic, enabling reactions with amines/thiols (e.g., forming morpholinones via 2-chloroethoxy intermediates) .

Q. What strategies can mitigate conflicting bioactivity data in antimicrobial studies of this compound?

- Data Contradiction Analysis :

- Control variables: Ensure consistent microbial strains (e.g., ATCC standards) and assay conditions (pH, inoculum size).

- Validate membrane permeability using fluorescent probes (e.g., propidium iodide uptake in Gram-negative vs. Gram-positive bacteria).

- Compare with structurally analogous compounds (e.g., N-(4-chlorophenyl)acetamide derivatives) to isolate nitro group effects .

Q. How can computational modeling predict the compound’s potential as a kinase inhibitor?

- Methodology :

- Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR, PDB ID: 1M17).

- Prioritize residues (e.g., Lys721, Thr766) for hydrogen bonding with the nitro and carbonyl groups.

- Validate predictions with in vitro kinase inhibition assays (IC50 determination via ADP-Glo™) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.